Sodium phenylbutyrate

Catalog No.
S543538
CAS No.
1716-12-7
M.F
C10H11NaO2
M. Wt
186.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium phenylbutyrate

CAS Number

1716-12-7

Product Name

Sodium phenylbutyrate

IUPAC Name

sodium;4-phenylbutanoate

Molecular Formula

C10H11NaO2

Molecular Weight

186.18 g/mol

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1

InChI Key

VPZRWNZGLKXFOE-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

4-phenylbutyrate, 4-phenylbutyric acid, 4-phenylbutyric acid, calcium salt, 4-phenylbutyric acid, sodium salt, Ammonaps, Buphenyl, sodium 4-phenylbutanoate, sodium 4-phenylbutyrate, sodium phenylbutyrate

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium phenylbutyrate is 186.0657 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Urea Cycle Disorders

  • Function: NaPBA is a well-established treatment for urea cycle disorders []. These are genetic conditions where the body struggles to eliminate excess nitrogen, leading to a buildup of ammonia in the blood.
  • Mechanism: NaPBA acts as an ammonia scavenger. It combines with glutamine in the liver to form phenylacetylglutamine, which is then excreted in the urine, eliminating excess nitrogen [].

Other Areas of Investigation

Beyond its approved use, NaPBA is being explored for its potential effects in various diseases:

  • Cancer: Studies suggest NaPBA may play a role in regulating cell growth and survival. Researchers are investigating its use in cancer treatment, either alone or in combination with other therapies [].
  • Neurodegenerative Diseases: Research suggests NaPBA may have neuroprotective properties and is being investigated in conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS) [].
  • Cystic Fibrosis: Studies are exploring whether NaPBA can help improve protein processing in cystic fibrosis [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

186.0657

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NT6K61736T

Related CAS

1821-12-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic management of urea-cycle disorders.
Ammonaps is indicated as adjunctive therapy in the chronic management of urea cycle disorders, involving deficiencies of carbamylphosphate synthetase, ornithine transcarbamylase orargininosuccinate synthetase.It is indicated in all patients with neonatal-onset presentation (complete enzyme deficiencies, presenting within the first 28 days of life). It is also indicated in patients with late-onset disease(partial enzyme deficiencies, presenting after the first month of life) who have a history of hyperammonaemic encephalopathy.

Livertox Summary

Phenylbutyrate and sodium benzoate are orphan drugs approved for the treatment of hyperammonemia in patients with urea cycle disorders, a series of at least 8 rare genetic enzyme deficiencies. The urea cycle is the major pathway of elimination of excess nitrogen including ammonia, and absence of one of the urea cycle enzymes often causes elevations in serum ammonia which can be severe, life-threatening and result in permanent neurologic damage and cognitive deficiencies. Both phenylbutyrate and sodium benzoate act by promoting an alternative pathway of nitrogen elimination. Neither phenylbutyrate nor sodium benzoate have been linked to cases of liver injury either in the form of serum enzyme elevations during therapy or clinically apparent acute liver injury.

Drug Classes

Urea Cycle Disorder Agents

Pharmacology

Sodium Phenylbutyrate is the sodium salt of phenylbutyrate, a derivative of the short-chain fatty acid butyrate, with potential antineoplastic activity. Phenylbutyrate reversibly inhibits class I and II histone deacetylases (HDACs), which may result in a global increase in gene expression, decreased cellular proliferation, increased cell differentiation, and the induction of apoptosis in susceptible tumor cell populations.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

A16AX03
A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AX - Various alimentary tract and metabolism products
A16AX03 - Sodium phenylbutyrate

Pictograms

Irritant

Irritant

Other CAS

1716-12-7

Wikipedia

Sodium phenylbutyrate

Use Classification

Human drugs -> Pheburane -> EMA Drug Category
Various alimentary tract and metabolism products -> Human pharmacotherapeutic group
Human drugs -> Ammonaps -> EMA Drug Category
Other alimentary tract and metabolism products -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Glycerol phenylbutyrate (Ravicti) for urea cycle disorders. Med Lett Drugs Ther. 2014 Aug 18;56(1449):77-8. Review. PubMed PMID: 25118801.
2: Cuadrado-Tejedor M, García-Osta A, Ricobaraza A, Oyarzabal J, Franco R. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Curr Med Chem. 2011;18(36):5545-53. Review. PubMed PMID: 22172064.
3: Iannitti T, Palmieri B. Clinical and experimental applications of sodium phenylbutyrate. Drugs R D. 2011 Sep 1;11(3):227-49. doi: 10.2165/11591280-000000000-00000. Review. PubMed PMID: 21902286; PubMed Central PMCID: PMC3586072.
4: Bugaut M, Fourcade S, Gondcaille C, Gueugnon F, Depreter M, Roels F, Netik A, Berger J, Martin P, Pineau T, Cadepond F, El Etr M, Savary S. Pharmacological induction of redundant genes for a therapy of X-ALD: phenylbutyrate and other compounds. Adv Exp Med Biol. 2003;544:281-91. Review. PubMed PMID: 14713242.
5: Gore SD, Carducci MA. Modifying histones to tame cancer: clinical development of sodium phenylbutyrate and other histone deacetylase inhibitors. Expert Opin Investig Drugs. 2000 Dec;9(12):2923-34. Review. PubMed PMID: 11093362.
6: Bradbury NA. Focus on "Sodium 4-phenylbutyrate downregulates Hsc70: implications for intracellular trafficking of DeltaF508-CFTR". Am J Physiol Cell Physiol. 2000 Feb;278(2):C257-8. Review. PubMed PMID: 10666019.
7: List AF. Hematopoietic stimulation by amifostine and sodium phenylbutyrate: what is the potential in MDS? Leuk Res. 1998 May;22 Suppl 1:S7-11. Review. PubMed PMID: 9734693.
8: Dover GJ. Hemoglobin switching protocols in thalassemia. Experience with sodium phenylbutyrate and hydroxyurea. Ann N Y Acad Sci. 1998 Jun 30;850:80-6. Review. PubMed PMID: 9668530.
9: Samid D, Hudgins WR, Shack S, Liu L, Prasanna P, Myers CE. Phenylacetate and phenylbutyrate as novel, nontoxic differentiation inducers. Adv Exp Med Biol. 1997;400A:501-5. Review. PubMed PMID: 9547596.

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